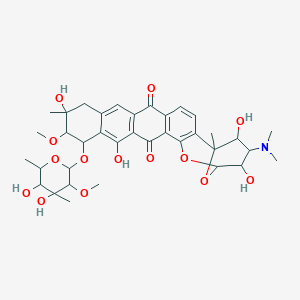

Respinomycin C

Description

Structure

2D Structure

Properties

CAS No. |

151233-06-6 |

|---|---|

Molecular Formula |

C36H45NO14 |

Molecular Weight |

715.7 g/mol |

IUPAC Name |

13-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-23-(dimethylamino)-11,15,22,24-tetrahydroxy-12-methoxy-1,11-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione |

InChI |

InChI=1S/C36H45NO14/c1-13-28(42)35(3,45)31(47-8)33(48-13)50-27-18-14(12-34(2,44)30(27)46-7)11-16-19(23(18)39)24(40)20-15(22(16)38)9-10-17-26(20)49-32-25(41)21(37(5)6)29(43)36(17,4)51-32/h9-11,13,21,25,27-33,39,41-45H,12H2,1-8H3 |

InChI Key |

BZFHXAJTVQBODO-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)O)N(C)C)O)(C)O)OC)OC)(C)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)O)N(C)C)O)(C)O)OC)OC)(C)O)O |

Synonyms |

respinomycin C |

Origin of Product |

United States |

Analog Generation Combinatorial Biosynthesis :new Versions of Respinomycin C Could Be Created by Manipulating Its Biosynthetic Pathway. This Can Be Achieved By:

Gene Inactivation: Knocking out specific tailoring genes (e.g., a methyltransferase or oxygenase) could lead to the accumulation of a novel intermediate.

Heterologous Gene Expression: Introducing tailoring enzymes from other anthracycline pathways into a Respinomycin-producing strain (or its engineered heterologous host) could add new chemical decorations to the molecule. For example, introducing a different glycosyltransferase could lead to the attachment of a different sugar. nih.gov

CRISPR-Cas9 Gene Editing: Modern gene editing tools like CRISPR-Cas9 allow for precise and efficient modification of BGCs, enabling targeted gene replacements, insertions, or deletions to rationally design new analogs. google.comwikipedia.org

The table below summarizes common genetic strategies that could be applied to Respinomycin C.

Table 2: Potential Metabolic Engineering Strategies for this compound

| Strategy | Objective | Method |

| Yield Improvement | Increase production titer | Overexpress pathway-specific activator genes; Optimize precursor supply. |

| Analog Generation | Create novel Respinomycin derivatives | Inactivate tailoring enzymes (e.g., methyltransferases) to produce demethylated analogs. |

| Glycodiversification | Create analogs with different sugar moieties | Swap native glycosyltransferases with those from other BGCs. |

| Rational Design | Precise pathway modification | Use CRISPR-Cas9 to edit or replace specific genes in the BGC. wikipedia.org |

| Heterologous Production | Produce Respinomycin in a more robust host | Clone the entire BGC and express it in a model Streptomyces host like S. coelicolor or S. albus. sioc-journal.cnnih.gov |

These strategies are based on established methods in the field of natural product biosynthesis and are contingent on the future identification and characterization of the this compound gene cluster.

Chemical Synthesis and Derivatization Strategies for Respinomycin C Analogs

Synthetic Methodologies for the Respinomycin C Aglycone Core

The aglycone of the respinomycin family possesses a novel skeleton that distinguishes it from other anthracycline groups like nogalamycin (B1679386). nih.gov While a specific total synthesis for the this compound aglycone has not been detailed in published literature, the strategies employed for other complex polyketide aglycones provide a roadmap for its potential synthesis. nih.govlboro.ac.uk The total synthesis of such complex structures is a significant challenge, often involving multi-step sequences. rsc.org

Key synthetic strategies applicable to the this compound aglycone would likely involve:

Convergent Synthesis: Building complex molecular fragments separately before assembling them in the later stages of the synthesis. This approach is common for constructing complex natural products. nih.gov

Cyclization Reactions: The formation of the characteristic tetracyclic ring system is a critical phase. Methodologies such as intramolecular [4+2] cycloadditions or transition-metal-catalyzed cross-coupling reactions are powerful tools for creating the core ring structure of anthracyclines. whiterose.ac.uk

Stereoselective Control: Establishing the correct stereochemistry at multiple chiral centers is paramount. Asymmetric reactions, including asymmetric allylations and hydrogenations, would be essential to yield the desired stereoisomer. lboro.ac.uk

The synthesis of complex aglycones, such as those of ristocetin (B1679390) A or the pseudopterosins, often relies on the development of novel reaction pathways and the strategic use of protecting groups to manage reactive functional groups throughout the synthetic sequence. nih.govlboro.ac.uk

Glycosylation and Glycodiversification Approaches for this compound Derivatives

Glycosylation, the attachment of sugar units to an aglycone, is a critical determinant of the biological activity of anthracyclines. nih.govoup.comoup.com The sugar moieties can influence DNA binding, target specificity, and pharmacokinetic properties. ineosopen.orgohiolink.edu Glycodiversification, the creation of a library of molecules with varied sugar components, is a powerful strategy for generating novel analogs with potentially improved characteristics. oup.comnih.gov This can be achieved through enzymatic, chemoenzymatic, or purely chemical methods.

Enzymatic synthesis offers high selectivity and efficiency for glycosylation. nih.gov Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar from an activated donor molecule to an acceptor, such as the this compound aglycone. utupub.fi The use of GTs with "wobbling" or engineered substrate specificity allows for the attachment of "unnatural" sugars to the aglycone core, creating a diverse range of analogs. oup.com This process, sometimes termed glycorandomization, can generate novel glycosylated derivatives that are difficult to access through purely chemical means. oup.comoup.com The biosynthesis of other complex natural products has demonstrated the power of using GTs to create libraries of glycosylated compounds for biological screening. nih.gov

Table 1: Key Enzymes and Approaches in Glycosylation Strategies

| Strategy | Key Enzymes/Reagents | Purpose | Reference |

|---|---|---|---|

| Enzymatic Glycosylation | Glycosyltransferases (GTs) | Catalyze the specific attachment of natural or unnatural sugars to the aglycone. | utupub.fi |

| Engineered/Mutant GTs | Broaden the scope of acceptable sugar donors for glycodiversification. | oup.com | |

| Chemoenzymatic Synthesis | Glycosyltransferases, Lyases | Combine chemical synthesis of precursors with selective enzymatic transformations. | nih.govresearchgate.net |

| Thioesterases (TEs) | Catalyze macrocyclization in the synthesis of peptide and polyketide precursors. | beilstein-journals.org | |

| Chemical Modification | Periodate (e.g., NaIO₄) | Oxidation of vicinal diols on the sugar ring to create reactive aldehyde groups for further derivatization. | N/A |

| Azide-alkyne "Click Chemistry" | Introduce diverse functional groups onto a sugar moiety modified with an azide (B81097) or alkyne handle. | oup.com |

Chemoenzymatic synthesis merges the advantages of chemical synthesis with the selectivity of biocatalysis. nih.gov This approach is particularly effective for producing complex molecules like this compound variants. beilstein-journals.orgchemrxiv.org A typical chemoenzymatic route involves the chemical synthesis of a modified aglycone or an unnatural sugar donor, followed by an enzymatic step to couple the two parts. researchgate.net For instance, a chemically synthesized precursor of the this compound aglycone could be subjected to glycosylation by a specific glycosyltransferase. nih.gov This strategy allows for the creation of analogs that would be challenging to produce by fermentation or total chemical synthesis alone.

Direct chemical modification of the sugar moieties of a parent anthracycline is a viable route to new analogs. nih.govscispace.com The functional groups on the sugar residues, such as hydroxyl and amino groups, serve as handles for chemical transformation. ineosopen.org Strategies include:

Acylation and Alkylation: Modifying hydroxyl or amino groups to alter polarity and steric properties.

Azide Introduction: Replacing the 3'-amino group with an azido (B1232118) group has been shown in other anthracyclines to be a successful strategy for overcoming certain types of drug resistance. ohiolink.eduscispace.com The azide can then be further modified using "click chemistry" to attach a wide variety of substituents. oup.com

Epimerization: Changing the stereochemistry at one or more chiral centers on the sugar can have a profound impact on biological activity. oup.com

These modifications can significantly alter the interaction of the compound with its biological targets and cellular transporters. osu.edu

Semisynthetic Routes for this compound and its Modified Forms

Semisynthesis is a practical and widely used approach for generating derivatives of complex natural products that are accessible through fermentation. mdpi.comfrontiersin.org This strategy involves isolating a natural product, such as this compound or a related biosynthetic precursor, and then using chemical reactions to modify its structure. ineosopen.org Given that Streptomyces xanthocidicus produces a family of respinomycins (A1, A2, B, C, and D), it is conceivable that a more abundant member of the family could be isolated and chemically converted into this compound or novel analogs. nih.gov For example, selective hydrolysis or derivatization of the sugar chains on Respinomycin A1 could potentially yield this compound or other variants.

Rational Design and Derivatization for Structure-Activity Relationship Investigations of this compound

Rational design utilizes an understanding of the structure-activity relationship (SAR) to create new compounds with enhanced properties. nih.govmdpi.comrsc.org The goal of SAR studies is to determine which parts of a molecule are essential for its biological activity and how modifications affect its function. conicet.gov.ar For anthracyclines, including the respinomycins, the aglycone is responsible for intercalating into DNA, while the sugar moieties are critical for stabilizing this interaction and influencing target recognition. oup.comineosopen.orgutupub.fi

Key SAR insights from the broader anthracycline class that inform the rational design of this compound analogs include:

The Sugar Moiety is Crucial: The aglycone alone often shows significantly lower cytotoxicity, highlighting the importance of the carbohydrate part for biological activity. osu.edu

The 3'-Amino Group: This group is often critical for DNA binding and biological activity. Modifications at this position can drastically alter potency and the ability to overcome drug resistance. ineosopen.orgscispace.com

Glycosidic Linkage: The stereochemistry of the linkage between sugars (e.g., α- vs. β-linkage) can significantly impact anticancer activity. osu.edu

Number of Sugars: The presence of disaccharides or oligosaccharides can enhance DNA binding affinity compared to monosaccharide-containing compounds. oup.comoup.com

By systematically modifying the aglycone and the sugar components of this compound and evaluating the biological activity of the resulting analogs, researchers can build a detailed SAR profile. This knowledge guides the design of next-generation derivatives with potentially improved efficacy or a better pharmacological profile. oup.com

Table 2: Summary of Structure-Activity Relationship (SAR) Principles for Anthracyclines

| Molecular Feature | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Aglycone | Removal of all sugars | Drastically reduces cytotoxicity. | osu.edu |

| Sugar Moiety | Modification of the 3'-amino group | Can overcome drug resistance by averting recognition by P-glycoprotein transporters. | scispace.comosu.edu |

| Conversion to disaccharide/oligosaccharide | Can enhance binding affinity and alter biological activity. | oup.comoup.com | |

| Epimerization of hydroxyl groups | Can influence the stability of the drug-DNA complex. | oup.com | |

| Glycosidic Linkage | Altering stereochemistry (α vs. β) | Can significantly change anticancer activity. | osu.edu |

Molecular Mechanism of Action of Respinomycin C

Respinomycin C Interaction with Nucleic Acids

The primary target of the respinomycin family of compounds is the cellular genome. Their interaction with nucleic acids is complex, involving direct binding to the helical structure of DNA and potentially RNA, which serves as the foundation for their cytotoxic effects.

The principal mechanism by which this compound exerts its effect is through the process of DNA intercalation. nih.gov As a member of the nogalamycin (B1679386) group of anthracyclines, it acts as a "threading intercalator". nih.gov This process involves the insertion of the planar anthracycline chromophore between the base pairs of the DNA double helix. nih.govwikipedia.org Concurrently, the sugar residues attached to the aglycone position themselves in the major and minor grooves of the DNA. nih.gov

Detailed NMR structural studies on the closely related analogue, Respinomycin D, have provided significant insights into this interaction. These studies show that the drug threads through the DNA helix, establishing stabilizing contacts in both grooves. nih.gov Specifically, the bicycloaminoglucose sugar settles into the major groove, where it makes specific contacts with guanine (B1146940) bases, while the disaccharide portion is largely exposed to the solvent and does not play a direct role in DNA recognition. nih.gov This mode of binding leads to a distortion of the DNA helix, physically obstructing the enzymes involved in replication and transcription. researchgate.net

The binding is not random but shows a preference for certain DNA sequences. Like other nogalamycin-type anthracyclines, respinomycins preferentially intercalate at 5'-pyrimidine-purine-3' steps, with a particular affinity for 5'-CpG and 5'-TpG sites. nih.govpsu.edu This sequence preference is determined by specific hydrogen-bonding and steric interactions between the drug and the DNA bases at the intercalation site. oup.com

While direct quantitative binding studies for this compound are not extensively documented in the available literature, data from closely related anthracyclines provide insight into the high-affinity nature of this interaction. The binding affinity of small molecules to DNA is often expressed as a binding constant (Kb or Kapp) or a dissociation constant (Kd), where a larger Kb or smaller Kd indicates stronger binding. For many DNA intercalating agents, these binding constants are typically in the range of 104 to 106 M-1. rsc.orgresearchgate.net

Studies on nogalamycin, the parent compound of the respinomycin family, reveal a very slow dissociation from DNA, with a reported dissociation rate constant (kd) of 0.001 s⁻¹, which is indicative of a highly stable drug-DNA complex. plos.org This contrasts sharply with classical intercalators that exhibit much faster dissociation rates. plos.org The high binding affinity is a result of the unique threading intercalation mechanism that creates extensive contacts with the DNA. psu.edu The table below presents binding constant values for several related DNA-binding compounds, illustrating the typical range of affinities.

| Compound/Class | Target | Method | Binding/Dissociation Constant | Reference |

| Ruthenium(II) Complexes | Calf Thymus DNA | UV-Vis Spectroscopy | Kb = 104–105 M-1 | rsc.org |

| Copper(II) Complex | Calf Thymus DNA | UV-Vis Spectroscopy | Kb = 1.80×105 M-1 | scielo.org.mx |

| Metal-based Complexes | Calf Thymus DNA | Fluorescence Quenching | Kapp ≈ 105 M-1 | researchgate.net |

| Nogalamycin | Calf Thymus DNA | Kinetic Analysis | kd = 0.001 s-1 | plos.org |

| Doxorubicin (B1662922) | RNA (IRE) | Fluorescence Quenching | Apparent Kd = High Nanomolar | oup.com |

This table is for illustrative purposes, showing typical binding affinities of related intercalators. Data specific to this compound is not available.

While DNA is the primary target for most anthracyclines, emerging evidence suggests that these compounds can also interact with RNA structures. The ability of anthracyclines to intercalate is not exclusive to double-stranded DNA; they can also bind to double-stranded regions of RNA. oup.com Research on doxorubicin and daunorubicin (B1662515) has demonstrated a strong and specific interaction with the iron-responsive element (IRE) hairpin-loop structures found in certain mRNAs. oup.com These interactions were characterized by high binding affinities, with apparent Kd values in the high nanomolar range, and were shown to stabilize the RNA structure. oup.com

Furthermore, some studies have indicated that anthracyclines can modulate cellular processes by affecting the activity of RNA-binding proteins. nih.gov For instance, doxorubicin exposure has been linked to alterations in the expression and activity of the RNA-binding protein Quaking (QKI), which in turn affects the processing of various circular and messenger RNAs. nih.govahajournals.org Although direct experimental data on this compound binding to RNA is scarce, the known behavior of its chemical relatives suggests that RNA interactions could be a relevant, albeit less characterized, aspect of its molecular mechanism.

Enzymatic and Cellular Target Modulation by this compound

Beyond direct binding to nucleic acids, the biological effects of this compound are mediated through its interference with key enzymes that manage DNA topology and synthesis. This enzymatic inhibition is a direct consequence of the drug's interaction with the DNA substrate.

A critical enzymatic target for this compound, as with other anthracyclines, is DNA topoisomerase II. ontosight.ainih.gov These enzymes are essential for resolving topological problems in DNA that arise during replication, transcription, and chromosome segregation. cuni.czpatsnap.com Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. wikipedia.orgbiomedpharmajournal.org

This compound acts as a "topoisomerase poison" rather than a simple inhibitor. wikipedia.orgnih.gov After intercalating into the DNA, the drug stabilizes the covalent ternary complex formed between topoisomerase II and the cleaved DNA. wikipedia.orgontosight.ai This stabilization prevents the enzyme from completing its catalytic cycle, specifically blocking the re-ligation of the DNA strands. oncohemakey.comwikipedia.org The trapping of this "cleavage complex" leads to the accumulation of permanent, protein-linked double-strand breaks in the genome, which are highly cytotoxic and trigger downstream pathways leading to cell cycle arrest and apoptosis. wikipedia.orgpatsnap.com

The inhibition of nucleic acid synthesis is a direct and inevitable consequence of this compound's effects on DNA structure and topoisomerase function. wikipedia.org The process of transcription (RNA synthesis) and replication (DNA synthesis) requires the concerted action of polymerases that travel along the DNA template. libretexts.org

There are two primary molecular bases for this inhibition:

Physical Obstruction: The stable, intercalated this compound-DNA complex creates a significant physical roadblock. wikipedia.orgsigmaaldrich.com This distortion of the DNA helix physically prevents the progression of DNA and RNA polymerases, thereby halting the elongation of new nucleic acid chains. sigmaaldrich.com

Enzymatic Impairment: The proper functioning of polymerases depends on the action of topoisomerases to relieve the torsional stress and supercoiling that builds up in the DNA ahead of the replication or transcription fork. sigmaaldrich.commicrobenotes.com By poisoning topoisomerase II, this compound not only introduces lethal strand breaks but also prevents the necessary topological relaxation of DNA. microbenotes.com Without this enzymatic activity, the DNA template becomes overwound and inaccessible, leading to the stalling of polymerases and a comprehensive shutdown of nucleic acid synthesis. slideshare.net

Initiation of Molecular Pathways Following this compound-Target Interactions

The interaction of this compound with its cellular targets initiates a cascade of molecular events, primarily culminating in programmed cell death, or apoptosis. As a member of the anthracycline class of antibiotics, its mechanism is largely understood through its effects on DNA and associated enzymes, which triggers distinct signaling pathways. core.ac.uknih.gov The primary molecular events involve the inhibition of topoisomerase II and the subsequent activation of apoptotic and other signaling cascades.

The cytotoxic effects of this compound are largely attributed to its function as a topoisomerase inhibitor. core.ac.uknumberanalytics.com Topoisomerases are crucial enzymes that manage the topology of DNA during replication and transcription by creating temporary breaks in the DNA strands. numberanalytics.comwikipedia.org this compound is believed to act as a "topoisomerase poison" by intercalating into the DNA and trapping the topoisomerase II enzyme after it has cleaved the DNA backbone. wikipedia.orgnih.gov This prevents the enzyme from re-ligating the DNA strands, leading to the accumulation of stable drug-DNA-enzyme ternary complexes. numberanalytics.comnih.gov The presence of these complexes results in persistent DNA double-strand breaks, which are highly cytotoxic lesions that signal for cell cycle arrest and the initiation of apoptosis. numberanalytics.comnih.gov

Apoptotic Pathway Activation

The DNA damage induced by this compound is a potent trigger for the intrinsic apoptotic pathway, also known as the mitochondrial pathway. nih.govpromega.com This pathway is a central mechanism for eliminating cells with irreparable genomic damage.

The key steps initiated are:

Sensing of DNA Damage: The double-strand breaks are recognized by cellular stress sensors, which activate members of the B-cell-lymphoma 2 (Bcl-2) protein family. This family includes both pro-apoptotic proteins (like Bax and Bak) and anti-apoptotic proteins (like Bcl-2 and Bcl-xL). nih.govfrontiersin.org The balance between these proteins is critical for determining the cell's fate.

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic Bcl-2 family proteins, once activated, cause the permeabilization of the outer mitochondrial membrane. researchgate.net This disrupts the normal function of the mitochondria and leads to the release of several pro-apoptotic factors into the cytoplasm.

Apoptosome Formation and Caspase Activation: The most critical of the released factors is cytochrome c. nih.govresearchgate.net In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of a multi-protein complex called the apoptosome. researchgate.netcreative-diagnostics.com The apoptosome then recruits and activates an initiator caspase, caspase-9. researchgate.netcreative-diagnostics.com

Executioner Caspase Cascade: Activated caspase-9 proceeds to cleave and activate effector caspases, most notably caspase-3. nih.gov Caspase-3 is the primary "executioner" caspase, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including chromatin condensation and DNA fragmentation. nih.gov

While the intrinsic pathway is the primary response to DNA damage, there can be crosstalk with the extrinsic, or death receptor, pathway. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. promega.comfrontiersin.org Activated caspase-8 can directly activate caspase-3, but it can also cleave the Bcl-2 family protein Bid into its truncated form, tBid. promega.comresearchgate.net tBid then amplifies the apoptotic signal by activating the intrinsic mitochondrial pathway. researchgate.net

Table 1: Key Proteins in Apoptotic Pathways Potentially Activated by this compound

| Protein/Complex | Class | Role in Pathway Initiation | Consequence of Activation |

| Topoisomerase II | Enzyme | Primary target of this compound; its inhibition leads to DNA double-strand breaks. | Formation of stable ternary complexes, causing genomic instability. numberanalytics.comnih.gov |

| Bcl-2 Family Proteins (e.g., Bax, Bak) | Regulatory Proteins | Sense cellular stress (DNA damage) and initiate mitochondrial disruption. | Induce Mitochondrial Outer Membrane Permeabilization (MOMP). nih.govfrontiersin.org |

| Cytochrome c | Mitochondrial Protein | Released into the cytoplasm following MOMP. | Binds to Apaf-1 to initiate apoptosome formation. nih.govresearchgate.net |

| Apaf-1 | Adaptor Protein | Forms the core of the apoptosome upon binding cytochrome c. | Recruits and activates pro-caspase-9. creative-diagnostics.com |

| Caspase-9 | Initiator Caspase | Activated within the apoptosome. | Cleaves and activates executioner caspases like caspase-3. researchgate.net |

| Caspase-3 | Executioner Caspase | Activated by caspase-9. | Cleaves cellular substrates, leading to systematic cell dismantling and death. nih.gov |

| Caspase-8 | Initiator Caspase | Key mediator of the extrinsic pathway; can be involved in crosstalk. | Activates caspase-3 and can cleave Bid to amplify the intrinsic pathway signal. promega.comresearchgate.net |

Modulation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade that regulates inflammation, immunity, and cell survival. nih.govwikipedia.org Constitutive activation of the NF-κB pathway is a hallmark of many cancers, as it promotes cell proliferation and resistance to apoptosis by upregulating the expression of anti-apoptotic genes. nih.govnih.gov

Several anthracycline antibiotics have been shown to be potent inhibitors of the NF-κB signaling pathway. nih.gov It is plausible that this compound shares this activity. The mechanism of inhibition often involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB dimers in the cytoplasm. nih.gov By blocking the kinase activity of the IκB kinase (IKK) complex, the phosphorylation and subsequent degradation of IκBα are halted. nih.gov

The consequences of NF-κB inhibition by this compound would be:

Suppression of Anti-Apoptotic Gene Expression: By keeping NF-κB inactive and sequestered in the cytoplasm, the transcription of its target genes, which include anti-apoptotic proteins like Bcl-xL and inhibitors of apoptosis proteins (IAPs), is suppressed. researchgate.netnih.gov

Sensitization to Apoptosis: The downregulation of these survival proteins lowers the threshold for inducing apoptosis. This action synergizes with the pro-apoptotic signals generated from the DNA damage, creating a more robust and effective cell-killing mechanism.

Table 2: Overview of Signaling Pathways Modulated by this compound

| Pathway | Key Mediators | Triggering Event | Ultimate Outcome |

| Intrinsic Apoptosis | Bcl-2 family, Cytochrome c, Apaf-1, Caspase-9, Caspase-3 | DNA double-strand breaks from Topoisomerase II inhibition. numberanalytics.comnih.gov | Induction of programmed cell death through the mitochondrial pathway. nih.govresearchgate.net |

| NF-κB Signaling | IKK complex, IκBα, NF-κB dimers (e.g., p65/p50) | Potential inhibition of the IKK complex by this compound. nih.gov | Suppression of survival gene transcription, leading to increased cellular susceptibility to apoptosis. nih.govnih.gov |

Structure Activity Relationship Sar Studies of Respinomycin C and Its Analogs

Establishing Correlations between Structural Features and Biological Activity in the Respinomycin C Series

The respinomycin series consists of several related compounds—Respinomycin A1, A2, B, C, and D—each with distinct structural features that correlate with different biological activities. nih.govnih.gov These compounds share a novel aglycone skeleton that distinguishes them from other anthracycline groups like nogalamycin (B1679386). nih.gov The primary variations within the series lie in the nature and number of sugar residues attached to this core. psu.edu

The biological potency and the type of cellular response elicited by respinomycins are heavily dependent on these structural variations. For instance, Respinomycins A1 and A2 are noted for their ability to induce the terminal differentiation of human leukemia K-562 cells. nih.gov In contrast, the conversion of the amino sugar in a related respinomycin to a nitro sugar, resulting in a compound analogous to Respinomycin D, leads to a significant 30-fold increase in cytotoxicity. psu.edu This highlights a strong correlation between the substituent on the sugar and the compound's cytotoxic potential.

| Compound | Molecular Formula | Key Structural Features & Biological Activity Correlation |

|---|---|---|

| Respinomycin A1 | C₅₁H₇₂N₂O₂₀ | Induces terminal differentiation of K-562 leukemia cells. nih.gov |

| Respinomycin A2 | C₄₃H₅₈N₂O₁₅ | Induces terminal differentiation of K-562 leukemia cells. nih.gov |

| Respinomycin B | C₃₅H₄₃NO₁₄ | Part of the novel anthracycline group with a distinct aglycone. nih.gov |

| This compound | C₃₆H₄₅NO₁₄ | Part of the novel anthracycline group with a distinct aglycone. nih.gov |

| Respinomycin D | C₅₁H₇₀N₂O₂₂ | Features a nitro sugar; exhibits 30-fold higher cytotoxicity compared to amino sugar analog. psu.edu |

Influence of Aglycone Core Modifications on this compound's Activity Profile

The aglycone core of the respinomycin family is a unique chemical scaffold that sets it apart from more extensively studied anthracyclines like those in the nogalamycin group. nih.gov This tetracyclic core is fundamental to the primary mechanism of action for this class of antibiotics, which involves threading through the DNA double helix to form an intercalation complex. psu.eduontosight.ai The rigid, planar nature of the aromatic portion of the aglycone facilitates its insertion between DNA base pairs, a critical step for its biological activity. ontosight.ai

Contribution of Sugar Moieties and Glycosidic Linkages to this compound SAR

The sugar components of anthracyclines are not merely passive solubility enhancers; they are essential for molecular recognition and the modulation of biological activity. psu.edunih.gov The type of sugar, its stereochemistry, and the glycosidic bond connecting it to the aglycone or to other sugars can dramatically influence the compound's interaction with its biological target. wikipedia.orguzh.ch

In the respinomycin series, the sugar moieties play distinct roles in DNA recognition. psu.edu Studies on the closely related Respinomycin D have shown that the bicycloaminoglucose sugar resides in the major groove of the DNA helix, where it makes specific, stabilizing contacts with guanine (B1146940) residues at the 5'-CpG intercalation site. psu.edu This interaction is crucial for the specificity of DNA binding. psu.edu

Conversely, not all sugar components contribute equally to binding. The disaccharide attached at the C4 position of the Respinomycin D aglycone was found to be largely solvent-exposed and to play a minimal role in DNA recognition and binding. psu.edu This finding is a critical SAR insight, suggesting that this position could be a candidate for modification to introduce new functionalities without disrupting the core DNA-binding interactions. The nature of the glycosidic linkage—the bond connecting the sugar units—is also vital, as it determines the relative orientation of the sugar moieties, which in turn affects their ability to interact with the target. khanacademy.orgnih.gov

Computational Approaches in this compound SAR Analysis

Computational chemistry provides powerful tools to investigate and predict the relationship between molecular structure and biological activity, offering insights that can guide the synthesis of more effective compounds. collaborativedrug.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov This process involves calculating molecular descriptors (properties derived from the chemical structure) for a series of compounds and using statistical methods to find a relationship with their measured activities. frontiersin.org

While specific QSAR studies focused exclusively on this compound are not widely published, the methodology is highly applicable to the respinomycin series. A QSAR model could be developed using the known respinomycins (A1, A2, B, C, D) as a training set. rsc.org By correlating their structural descriptors with their varying cytotoxicities and differentiation-inducing activities, a predictive model could be generated. nih.govmdpi.com Such a model would be invaluable for predicting the biological activity of new, hypothetical this compound analogs, thereby prioritizing the most promising candidates for chemical synthesis and experimental testing. frontiersin.org

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a drug binding to a protein or DNA. researchgate.netnih.gov This technique is instrumental in understanding the structural basis of target specificity. nih.gov

For this compound, molecular docking simulations would be employed to model its interaction with its primary target, double-stranded DNA. psu.edu Based on the known intercalation of related compounds, simulations would place the this compound molecule within a DNA helix, for example, at a 5'-CpG site. psu.edu The resulting models would allow for a detailed analysis of the binding mode, identifying key intermolecular interactions such as hydrogen bonds and hydrophobic contacts between the aglycone and sugar moieties of this compound and the DNA base pairs and backbone. nih.govjppres.com These simulations can help rationalize the observed biological activity and provide a structural hypothesis for the compound's mechanism of action. psu.edu

Molecular dynamics (MD) simulations provide a "computational microscope" to study the physical movements of atoms and molecules over time. nih.gov3ds.com An MD simulation begins with a static structure, such as one obtained from molecular docking, and calculates the trajectory of the atoms and molecules as they interact, providing a dynamic view of the binding complex. mdpi.com

In Silico Drug-Likeness and Predictive Modeling for this compound Derivatives

In silico methods are crucial in modern drug discovery for the early assessment of a compound's potential as a drug. nih.govnih.gov These computational tools predict the pharmacokinetic and pharmacodynamic properties of molecules, helping to identify candidates with favorable drug-like characteristics and to deprioritize those with likely liabilities, such as poor absorption or potential toxicity. nih.goveijppr.com This process significantly reduces the time and cost associated with preclinical development. nih.gov

Typically, the evaluation of drug-likeness for a compound like this compound and its derivatives would involve the following computational analyses:

ADME Properties Prediction: This involves the prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Computational models can estimate properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family. nih.govhelsinki.fi

Lipinski's Rule of Five: This is a well-established guideline to assess the oral bioavailability of a compound. It states that a molecule is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5. nih.gov

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with passive molecular transport through membranes and is used to predict cell permeability. eijppr.com

Predictive Toxicity Models: Various computational models can predict the potential for a molecule to cause adverse effects, such as cardiotoxicity, hepatotoxicity, or mutagenicity.

Without specific studies on this compound, it is not possible to provide data on its performance against these predictive models. Research in this area would be a valuable step in exploring the therapeutic potential of this class of compounds.

Advanced Spectroscopic and Analytical Characterization of Respinomycin C and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Respinomycin C Structure Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the structural analysis of organic molecules. It provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

Application of ¹H-¹H COSY, ¹³C-¹H COSY, and HMBC Spectra for this compound Structure Determination

The complete chemical structure of this compound, a novel anthracycline antibiotic, was successfully determined through a combination of two-dimensional NMR experiments. nih.gov These techniques are crucial for piecing together the complex framework of the molecule by identifying through-bond correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal the proton-proton spin systems within the various structural fragments, such as the sugar moieties and the aglycone core, allowing for the assignment of adjacent protons. nih.govresearchgate.net

¹³C-¹H COSY (also known as HSQC or HMQC): This experiment, more commonly referred to as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). sdsu.educeitec.cz This is fundamental for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for connecting the individual spin systems established by COSY. It detects longer-range correlations between protons and carbons (typically over two to four bonds, ⁿJCH). sdsu.educeitec.cz These correlations provide the critical links between different structural fragments of this compound, such as connecting the sugar units to the aglycone and assembling the aglycone's ring system. nih.govresearchgate.net

The combined interpretation of these spectra allowed for the unambiguous structural determination of this compound and its related compounds. nih.gov

| NMR Technique | Purpose in this compound Structure Elucidation | Type of Information Gained |

| ¹H-¹H COSY | Identifies networks of coupled protons (spin systems). | Reveals proton-proton connectivities within individual sugar rings and the aglycone backbone. nih.govsdsu.edu |

| ¹³C-¹H COSY (HSQC/HMQC) | Correlates each proton with its directly attached carbon atom. | Assigns carbon signals based on proton assignments; confirms C-H bonds. sdsu.educeitec.cz |

| HMBC | Establishes long-range (2-4 bond) correlations between protons and carbons. | Connects the individual spin systems, linking sugar moieties to the aglycone and piecing together the complete molecular skeleton. nih.govsdsu.educeitec.cz |

Solution NMR for Characterizing this compound-Nucleic Acid Intercalation Complexes

Anthracycline antibiotics are known to exert their biological effects by interacting with double-stranded DNA, often through intercalation. nih.govpsu.edu While specific studies on this compound are limited, research on the closely related Respinomycin D provides a clear model for how solution NMR is used to characterize these interactions.

In studies of the Respinomycin D-DNA complex, NMR spectroscopy was used to determine the three-dimensional structure of the drug bound to a DNA oligonucleotide. nih.govrcsb.org The analysis of Nuclear Overhauser Effect (NOE) data is central to this process. NOEs arise between protons that are close in space, and intermolecular NOEs between the drug and DNA protons provide direct evidence of binding and define the geometry of the complex. psu.edu Such studies have shown that Respinomycin D threads through the DNA double helix, with its aglycone ring system intercalating between base pairs. nih.govpsu.edu The sugar residues are positioned in the major and minor grooves, forming specific stabilizing contacts. nih.govrcsb.org This detailed structural information at the atomic level is crucial for understanding the molecular basis of recognition and biological activity. psu.edu

Mass Spectrometry for this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass, and by extension, the molecular formula and structure of a compound. nih.govuobabylon.edu.iq

High-Resolution Mass Spectrometry (HRMS) for Accurate this compound Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. bioanalysis-zone.comsavemyexams.com This precision allows for the determination of a molecule's exact mass. Since elements have unique, non-integer exact masses (e.g., ¹H = 1.0078, ¹²C = 12.0000, ¹⁴N = 14.0031, ¹⁶O = 15.9949 amu), the exact mass of a molecule is unique to its specific elemental composition. libretexts.org

For this compound, HRMS was used to determine its molecular formula to be C₃₆H₄₅NO₁₄. nih.gov This involves measuring the exact mass of the molecular ion and matching it to the calculated theoretical mass for the proposed formula, thereby distinguishing it from other potential formulas with the same nominal mass. bioanalysis-zone.com

| Property | Value |

| Molecular Formula | C₃₆H₄₅NO₁₄ nih.gov |

| Calculated Exact Mass | 715.2840 Da |

| Nominal Mass | 715 Da |

Tandem Mass Spectrometry (MS/MS) for this compound Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. nationalmaglab.orgmdpi.com In an MS/MS experiment, a specific ion (the precursor ion, often the molecular ion) is selected, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting fragment ions (product ions) are detected. nationalmaglab.orgwikipedia.org

For a complex molecule like this compound, MS/MS analysis would be invaluable for structural confirmation. The fragmentation patterns can provide key information about its constituent parts. For instance, cleavage of the glycosidic bonds would release the sugar moieties, and the mass of the resulting fragments would help identify the type and sequence of the sugars. wikipedia.org Further fragmentation of the aglycone core would yield product ions characteristic of its specific ring structure. msu.edu This detailed structural information complements the data obtained from NMR spectroscopy.

Chromatographic Techniques for this compound Isolation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov It is essential for both the initial isolation of a natural product from its source and the subsequent verification of its purity. jsmcentral.org

The isolation of the respinomycins, including this compound, from the fermentation broth of Streptomyces xanthocidicus involved a multi-step chromatographic process. riken.jp This approach leverages different separation principles to handle a complex initial extract. The reported methods include:

EtOAc (Ethyl Acetate) Extraction: A liquid-liquid extraction step to initially separate compounds based on polarity. riken.jp

Silica Gel Column Chromatography: A form of normal-phase chromatography where compounds are separated based on their polarity; less polar compounds elute before more polar compounds. iipseries.org This is a standard method for fractionating complex organic extracts. riken.jp

Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that separates components based on their differential partitioning between two immiscible liquid phases. riken.jp

Preparative Silica Gel Thin Layer Chromatography (TLC): A final purification step to isolate the pure compound. riken.jp

Following isolation, analytical chromatographic techniques are used to assess the purity of the final compound. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose. jsmcentral.orgrotachrom.com A pure sample of this compound would ideally show a single, sharp peak under various HPLC conditions, confirming the absence of impurities. nih.gov

| Chromatographic Technique | Role | Principle of Separation |

| Silica Gel Column Chromatography | Isolation & Fractionation | Adsorption; separation based on polarity. iipseries.org |

| Centrifugal Partition Chromatography | Isolation & Purification | Partitioning between two immiscible liquid phases. riken.jp |

| Preparative TLC | Final Purification | Adsorption; separation based on polarity on a flat plate. riken.jp |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Typically adsorption or partitioning, performed at high pressure for high resolution and speed. nih.govrotachrom.com |

High-Performance Liquid Chromatography (HPLC) for this compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of individual components within a mixture. wikipedia.orgopenaccessjournals.com It operates by injecting a liquid sample into a mobile phase that is forced through a column packed with a stationary phase. The separation is achieved based on the differential interactions of the sample components with the stationary phase. advancechemjournal.com

For a complex organic molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective method. advancechemjournal.com In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile (B52724) or methanol. wikipedia.orgadvancechemjournal.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. chromatographyonline.com

The purification and analysis of this compound would involve a system comprising a solvent delivery pump, an injector, a column, a detector, and a data acquisition system. advancechemjournal.com The detector is commonly a UV-Visible spectrophotometer, as the anthracycline chromophore of this compound absorbs light in both the UV and visible regions. wikipedia.orgmatanginicollege.ac.in

Below is an interactive table summarizing typical HPLC conditions applicable for the analysis of this compound.

| Parameter | Typical Condition | Rationale/Purpose |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Effective for separating moderately polar to non-polar organic compounds like anthracyclines. advancechemjournal.com |

| Stationary Phase (Column) | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size | Provides a non-polar surface for interaction, with standard dimensions offering good resolution and efficiency. insights.bio |

| Mobile Phase | Gradient of Acetonitrile (ACN) and Water, often with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Acetonitrile is a common organic modifier. The acid improves peak shape and provides protons for ionization in mass spectrometry. insights.bio |

| Flow Rate | 0.7 - 1.0 mL/min | Standard flow rate for analytical columns of this dimension, balancing analysis time and separation efficiency. researchgate.netasianpubs.org |

| Detection | UV-Vis Detector at 254 nm, 280 nm, or in the visible range (e.g., 480 nm) | Anthracyclines have strong absorbance in the UV and visible spectrum, allowing for sensitive detection. chromatographyonline.comresearchgate.net |

| Temperature | 25-40 °C | Maintaining a constant temperature ensures reproducible retention times and can improve peak symmetry. chromatographyonline.cominsights.bio |

Other Spectroscopic Methods for this compound Analysis

UV-Visible Spectroscopy for Binding Studies and Characterization of this compound

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. sci-hub.seej-eng.org For this compound, which possesses a distinctive anthracycline chromophore, UV-Vis spectroscopy serves two main purposes: basic characterization and the analysis of its binding to biological macromolecules like DNA. matanginicollege.ac.in The spectrum provides a "fingerprint" based on the molecule's conjugated system. ej-eng.org

When a small molecule like this compound interacts with a biological target, changes in the absorption spectrum can signify binding. Common spectral changes observed upon the intercalation of anthracyclines into DNA include:

Hypochromism: A decrease in the molar absorptivity (absorbance intensity).

Bathochromism (Red Shift): A shift of the maximum absorption wavelength (λmax) to a longer wavelength.

These changes arise from the interaction of the molecule's chromophore with the environment of the binding site, such as the base pairs of DNA. matanginicollege.ac.in By titrating the target molecule with increasing concentrations of this compound and monitoring the spectral changes, one can infer the formation of a complex. sciforschenonline.org

| Spectral Change | Description | Interpretation in Binding Studies |

|---|---|---|

| Hypochromism | Decrease in absorbance intensity at λmax. | Often indicates the formation of a stacked complex, such as intercalation, where electronic coupling occurs between the chromophore and DNA bases. |

| Bathochromism (Red Shift) | Shift of λmax to longer wavelengths. | Suggests a change in the polarity of the microenvironment around the chromophore upon binding, often associated with insertion into a hydrophobic pocket. matanginicollege.ac.in |

| Isosbestic Point | A specific wavelength where the absorbance does not change during the titration. | Indicates a clear equilibrium between two species: the free molecule and the bound complex. |

Circular Dichroism (CD) Spectroscopy for Conformational Changes in this compound-Target Complexes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. jascoinc.comlibretexts.org While CD is widely used to determine the secondary structure of proteins, it is also highly effective for investigating the conformational changes in macromolecules like proteins and DNA upon ligand binding. libretexts.orgnih.gov

The binding of this compound to a target such as DNA can be monitored by CD spectroscopy in two ways:

Changes in the Intrinsic CD Spectrum of the Macromolecule: DNA has a characteristic CD spectrum that is sensitive to its conformation (e.g., B-form, A-form, Z-form). The binding of this compound can perturb the DNA structure, leading to significant changes in its CD signal. nih.gov

Induced CD (ICD) Signal: Although the anthracycline chromophore itself may have chiral centers, a strong CD signal can be induced when the molecule binds to an asymmetric environment, such as the chiral grooves of DNA. jascoinc.com This induced signal provides direct evidence of binding and can offer insights into the geometry of the complex.

Analyzing these spectral changes allows researchers to understand how this compound affects the target's structure and the nature of the binding interaction. biorxiv.org

Fluorescence Spectroscopy for this compound Interaction Analysis

Fluorescence spectroscopy is an extremely sensitive technique that measures the emission of light from molecules that have been excited to a higher electronic state. creative-proteomics.comhoriba.com Many anthracyclines are naturally fluorescent, making this method ideal for studying their interactions. When a fluorescent molecule (a fluorophore) like this compound binds to a target, its fluorescence properties—such as intensity, lifetime, and emission wavelength—can change significantly. horiba.com

A common phenomenon observed is fluorescence quenching , where the fluorescence intensity of the fluorophore decreases upon interaction with another molecule (a quencher). uzh.ch This quenching can occur through two primary mechanisms:

Static Quenching: Formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. libretexts.org

Dynamic (Collisional) Quenching: Deactivation of the excited fluorophore through collisions with the quencher molecule. libretexts.org

By performing fluorescence titration experiments and analyzing the data with the Stern-Volmer equation, researchers can determine binding constants (K_a) and quenching rate constants (k_q), providing quantitative insight into the binding affinity and mechanism. colostate.edumdpi.com

Computational Quantum Chemical Calculations for this compound

Computational quantum chemistry provides theoretical insights into molecular structure and properties that are often inaccessible through experimental means alone. uwo.ca Methods like Density Functional Theory (DFT) are widely used to model the electronic structure of complex molecules. pmf.unsa.ba

Analysis of Molecular Orbitals and Electronic Properties of this compound

Density Functional Theory (DFT) calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be employed to optimize the three-dimensional geometry of this compound and calculate its electronic properties. pmf.unsa.badergipark.org.trnih.gov A key outcome of these calculations is the determination of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org

These frontier molecular orbitals are central to understanding a molecule's chemical reactivity and electronic behavior:

HOMO: Represents the orbital from which an electron is most easily donated. Its energy level correlates with the molecule's ionization potential and its ability to act as an electron donor.

LUMO: Represents the orbital to which an electron is most easily accepted. Its energy level is related to the electron affinity and the molecule's ability to act as an electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and generally more chemically reactive. dergipark.org.trscirp.org This gap is related to the electronic transitions observed in UV-Vis spectroscopy.

Analysis of the spatial distribution of these orbitals can identify the regions of the this compound molecule that are most likely to be involved in charge transfer and interactions with biological targets. scirp.org

| Quantum Chemical Parameter | Definition | Significance for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons at the ground state. | Indicates the molecule's capacity to donate electrons; relates to its potential for oxidation. pmf.unsa.ba |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons at the ground state. | Indicates the molecule's capacity to accept electrons; relates to its potential for reduction. pmf.unsa.ba |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). | A measure of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity and easier electronic excitation. dergipark.org.trscirp.org |

Preclinical Research Models for Investigating Respinomycin C Biological Activity

In Vitro Cellular and Biochemical Assays for Respinomycin C Biological Activity Evaluation

In vitro assays are foundational in preclinical research, offering controlled environments to study the direct effects of a compound on biological components. mdpi.com These methods are often cost-effective, adaptable for high-throughput screening, and yield results more rapidly than animal studies. mdpi.comnih.gov

Cell-based systems are indispensable for observing the physiological impact of this compound on whole, living cells. nih.gov These assays can provide crucial information on a compound's influence on various cellular processes, including proliferation, differentiation, and morphological changes. jmb.or.kr

The respinomycin family of compounds has demonstrated the ability to induce cellular differentiation. riken.jpnih.gov For instance, Respinomycins A1 and A2 are known to cause the terminal differentiation of human K-562 leukemia cells. nih.govmedchemexpress.com Consequently, a primary method for evaluating this compound's modulatory effects involves utilizing similar cancer cell lines. In such assays, cells are cultured with the compound, and subsequent changes are monitored. Key endpoints include assessing cell viability, the expression of differentiation markers, and cell cycle arrest.

Furthermore, given the role of inflammation in many pathological conditions, other cell-based models can be employed. mdpi.com For example, human monocyte cell lines, such as THP-1, can be used to investigate the anti-inflammatory potential of this compound. mdpi.com In this model, cells are stimulated with an inflammatory agent, and the ability of this compound to modulate the resulting cytokine production (e.g., interleukins and tumor necrosis factor-alpha) is quantified. mdpi.com

As an antibiotic, a core component of this compound's biological evaluation is determining its spectrum of activity against various bacteria and fungi. nih.govnih.gov Microbial sensitivity testing is performed using standardized methods to ensure reproducibility. atlas-medical.com

The disk diffusion method (Kirby-Bauer test) is a widely used technique. atlas-medical.comseafdec.org.ph This involves inoculating the surface of an agar (B569324) plate (commonly Mueller-Hinton agar) with a standardized suspension of a test microorganism. antimicrobialresistance.dk The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard to ensure a uniform lawn of growth. antimicrobialresistance.dk A paper disk impregnated with a known concentration of this compound is then placed on the agar surface. seafdec.org.ph During incubation, the compound diffuses into the agar, creating a concentration gradient. seafdec.org.ph If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk. atlas-medical.com The diameter of this zone is measured to determine the extent of the antimicrobial activity. atlas-medical.com

Another common method is broth microdilution, which can determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

| Test Microorganism | Type | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 22 |

| Bacillus subtilis | Gram-positive Bacteria | 25 |

| Escherichia coli | Gram-negative Bacteria | 12 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 8 |

| Candida albicans | Fungus (Yeast) | 18 |

| Aspergillus niger | Fungus (Mold) | 15 |

The primary mechanism of action for many anthracycline antibiotics involves the inhibition of key enzymes essential for cellular function, particularly those involved in DNA replication and transcription. ontosight.aipsu.edu Respinomycins, for example, are known to interact with DNA. psu.edu Therefore, enzyme inhibition assays are critical for elucidating the specific molecular targets of this compound.

These assays measure the activity of a purified enzyme in the presence of varying concentrations of the inhibitor. nih.govmdpi.com The rate of the enzymatic reaction is typically monitored by measuring the depletion of a substrate or the formation of a product over time. mdpi.com For anthracyclines, key enzymes of interest include DNA topoisomerases and RNA polymerase. Inhibition of these enzymes disrupts DNA integrity and gene transcription, leading to cytotoxicity in rapidly dividing cells. rsc.org

The results of these assays are often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. explorationpub.com Comparing the IC50 values of this compound against different enzymes helps to identify its primary targets and understand its mechanism of action. nih.gov

| Enzyme Target | Enzyme Class | IC50 (nmol/L) |

|---|---|---|

| Topoisomerase I | DNA Metabolism | 95 |

| Topoisomerase II | DNA Metabolism | 40 |

| RNA Polymerase II | Transcription | 150 |

| Protein Kinase C | Signal Transduction | >1000 |

In Vivo Animal Models for this compound Activity Studies (Methodological Focus)

While in vitro assays provide valuable mechanistic data, in vivo animal models are essential for understanding how a compound behaves in a complex, whole-organism system. nih.gov These models allow for the investigation of a compound's efficacy, pharmacokinetics, and interaction with the host immune system. nih.govbiocytogen.com

The choice of animal model is critical for generating clinically relevant data. mdpi.com For compounds like this compound, which may possess both anticancer and immunomodulatory properties, immune-competent models are highly preferred. nih.gov Syngeneic mouse models, where tumor cells are transplanted into mice with the same genetic background (e.g., BALB/c or C57BL/6), retain an intact immune system, which is crucial for evaluating therapies that may interact with or depend on host immune responses. mdpi.comcriver.com

The location of tumor implantation is another key consideration. Orthotopic models, in which cancer cells are implanted into the corresponding organ from which the cancer originated (e.g., pancreatic tumor cells into the pancreas), are considered more clinically relevant than subcutaneous models. mdpi.comscielo.br Orthotopic tumors better replicate the native tumor microenvironment, including interactions with organ-specific stromal cells, which influences tumor growth, invasion, metastasis, and response to therapy. mdpi.comamegroups.org The use of luciferase-tagged cancer cells in these models allows for non-invasive monitoring of tumor growth and metastasis via bioluminescent imaging. nih.gov

The methodology for administering this compound in preclinical animal studies must be carefully designed and controlled. This includes the route of administration, which can significantly impact the compound's distribution and efficacy. Common routes for preclinical evaluation include intravenous (IV), intraperitoneal (IP), and oral gavage. emory.edu

Methodological Approaches for Assessing this compound Efficacy in Preclinical Disease Models

This compound is an anthracycline antibiotic, a class of compounds renowned for their therapeutic potential, particularly as antineoplastic agents. The evaluation of this compound's biological efficacy relies on a suite of established preclinical models and methodological assays designed to quantify its activity against cancer cells and microbial pathogens. These approaches are fundamental in characterizing the compound's mechanism of action and therapeutic promise before any clinical consideration.

Assessment of Anticancer Efficacy in In Vitro Models

The primary preclinical models for investigating the anticancer activity of this compound are human cancer cell lines cultured in vitro. A particularly relevant model is the human chronic myelogenous leukemia cell line K-562, as related compounds, Respinomycin A1 and A2, have been shown to induce terminal differentiation in these cells. atcc.orgriken.jp The K-562 cell line is derived from a patient in blast crisis and is widely used for studying leukemia and screening potential therapeutics. atcc.orgcellosaurus.org Methodologies to assess efficacy in these models focus on cytotoxicity, apoptosis, DNA damage, and cell differentiation.

Cell Viability and Cytotoxicity Assays A primary step in assessing anticancer efficacy is to determine the compound's ability to reduce the viability of cancer cells. Several colorimetric and luminescence-based assays are employed for this purpose.

MTT Assay: This common assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product, the quantity of which is proportional to the number of viable cells.

Neutral Red Uptake (NRU) Assay: This method assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes. nih.gov Damage to the cell membrane or lysosomes caused by a cytotoxic agent results in decreased dye uptake. nih.gov

Lactate Dehydrogenase (LDH) Assay: Cytotoxicity can be quantified by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. promega.com.au The amount of LDH released is proportional to the number of dead cells. promega.com.au

These assays are typically used to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth or viability compared to an untreated control.

Table 1: Common Cytotoxicity Assays for Evaluating this compound

| Assay | Principle | Endpoint Measured |

|---|---|---|

| MTT Assay | Enzymatic conversion of MTT to formazan by mitochondrial reductases in viable cells. | Colorimetric measurement of formazan concentration. |

| Neutral Red Uptake (NRU) | Incorporation of Neutral Red dye into the lysosomes of viable cells. nih.gov | Colorimetric measurement of extracted dye from viable cells. |

| Lactate Dehydrogenase (LDH) | Measures the release of the cytosolic enzyme LDH from cells with compromised membrane integrity. promega.com.au | Enzymatic assay that produces a colored formazan product, measured colorimetrically. |

| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Microscopic count of stained (dead) vs. unstained (live) cells. |

Apoptosis and DNA Damage Assays To understand the mechanism through which this compound induces cell death, specific assays are used to detect apoptosis and DNA damage, which are characteristic effects of anthracyclines.

Flow Cytometry for Apoptosis: A standard method involves labeling cells with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent agent that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). This dual-staining allows for the quantification of early apoptotic, late apoptotic, and necrotic cell populations. nih.gov

DNA Damage Detection: The induction of DNA double-strand breaks, a key mechanism for many anthracyclines, can be assessed by Western blot analysis for the phosphorylated histone variant γH2AX. nih.gov Constant Field Gel Electrophoresis (CFGE) is another direct method used to visualize DNA fragmentation. nih.gov

Cell Differentiation Assays Given that related respinomycins induce differentiation in K-562 cells, methods to evaluate this process are critical. In the context of erythroid differentiation of K-562 cells, this can be observed through morphological changes or by staining for the presence of hemoglobin. riken.jp

Assessment of Antimicrobial Efficacy in In Vitro Models

As an antibiotic, this compound's efficacy against pathogenic bacteria is evaluated using standardized microbiological techniques. These methods primarily determine the lowest concentration of the compound that can inhibit or kill bacteria.

Determination of Minimum Inhibitory Concentration (MIC) The MIC is the most important quantitative measure of an antibiotic's potency. nih.gov It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nelsonlabs.com

Broth Microdilution Method: This is a widely used technique where a standardized inoculum of bacteria is added to wells of a microtiter plate containing serial two-fold dilutions of this compound in a liquid growth medium, such as Mueller-Hinton Broth. nih.govnelsonlabs.comactascientific.com After incubation, the wells are visually inspected for turbidity, and the lowest concentration without visible growth is recorded as the MIC. nelsonlabs.com

Determination of Minimum Bactericidal Concentration (MBC) To determine if this compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC test is performed following the MIC assay. Aliquots from the clear wells of the MIC test are subcultured onto antibiotic-free agar plates. nelsonlabs.com The lowest concentration that results in no microbial growth on the solid medium is defined as the MBC. nelsonlabs.com

Agar Diffusion Methods These methods provide a qualitative or semi-quantitative assessment of antimicrobial activity.

Agar Well/Disc Diffusion: An agar plate is uniformly inoculated with a suspension of the test bacterium. nih.gov A solution of this compound is then added to a well cut into the agar or to a sterile paper disc placed on the surface. nih.govcore.ac.uk During incubation, the compound diffuses into the agar, and if it is effective, a clear zone of growth inhibition will form around the well or disc. core.ac.uk The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Table 2: Methodological Approaches for Assessing this compound Antimicrobial Efficacy

| Method | Purpose | Key Endpoint |

|---|---|---|

| Broth Microdilution | To quantitatively determine the minimum concentration of the compound that inhibits bacterial growth. nih.gov | Minimum Inhibitory Concentration (MIC). nelsonlabs.com |

| Agar Dilution | An alternative method to determine the MIC by incorporating the compound into solid media. core.ac.uk | Minimum Inhibitory Concentration (MIC). |

| Agar Well/Disc Diffusion | To qualitatively or semi-quantitatively assess the susceptibility of bacteria to the compound. | Diameter of the Zone of Inhibition (mm). nih.gov |

| MBC Assay | To determine the minimum concentration of the compound required to kill bacteria. | Minimum Bactericidal Concentration (MBC). nelsonlabs.com |

Q & A

Basic Research Questions

Q. What are the primary structural characteristics of Respinomycin C, and how do they influence its biological activity?

- Methodological Answer : Structural elucidation requires techniques like NMR spectroscopy (e.g., 2D NOESY for intercalation studies) and X-ray crystallography. For example, Respinomycin D (a structural analog) was analyzed using NMR to resolve its DNA-binding mechanism, highlighting the importance of planar aromatic moieties for intercalation . Comparative studies with this compound should include molecular docking simulations to predict binding affinity variations.

Q. What experimental models are suitable for assessing this compound’s antibiotic efficacy in vitro?

- Methodological Answer : Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) in broth microdilution assays (CLSI guidelines). Include positive controls (e.g., tetracycline) and measure minimum inhibitory concentrations (MICs). Ensure replication across biological triplicates to address variability .

Q. How can contradictory data on this compound’s cytotoxicity be resolved?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to re-examine experimental variables. For instance, discrepancies in IC50 values may stem from differences in cell lines (e.g., HeLa vs. HEK293) or assay conditions (e.g., serum concentration). Meta-analyses using PRISMA guidelines can identify confounding factors .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound derivatives to enhance target specificity?

- Methodological Answer : Employ combinatorial chemistry and structure-activity relationship (SAR) analysis. Use high-throughput screening (HTS) to test derivatives against a panel of DNA sequences (e.g., GC-rich vs. AT-rich regions). Validate hits via surface plasmon resonance (SPR) to quantify binding kinetics .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and what factors drive these variations?

- Methodological Answer : Design a PECO (Population, Exposure, Comparator, Outcome) framework:

- Population : Murine models (e.g., BALB/c mice).

- Exposure : Intravenous vs. oral administration.

- Comparator : Plasma concentration curves of Respinomycin D.

- Outcome : Bioavailability and tissue distribution via LC-MS/MS. Address interspecies metabolic differences using cytochrome P450 inhibition assays .

Q. What computational approaches are effective for predicting this compound’s off-target effects in eukaryotic systems?

- Methodological Answer : Combine molecular dynamics (MD) simulations with toxicogenomic databases (e.g., Comparative Toxicogenomics Database). Use machine learning models (e.g., Random Forest) trained on anthracycline toxicity data to prioritize high-risk pathways (e.g., topoisomerase inhibition) .

Methodological Guidance for Data Analysis

Q. How should researchers address low reproducibility in this compound’s DNA-binding assays?

- Answer : Standardize buffer conditions (e.g., ionic strength, pH) and include internal controls (e.g., ethidium bromide displacement). Use isothermal titration calorimetry (ITC) to validate binding constants. Report uncertainties using error propagation models (e.g., Monte Carlo simulations) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.